2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-phenylethanone
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Description
2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-phenylethanone is a useful research compound. Its molecular formula is C19H14FN5OS and its molecular weight is 379.41. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,3-triazolo[4,5-d]pyrimidines, have been reported to modulate σ-receptors , inhibit β-secretase-1 (BACE-1) , and cytochrome Cyp8b1 . They also possess antiviral activity .
Mode of Action
It’s worth noting that similar compounds have been found to interact with their targets through hydrogen bonding and other non-covalent interactions . These interactions can lead to changes in the conformation and function of the target proteins, thereby altering cellular processes .
Biochemical Pathways
For instance, they have been found to inhibit the activity of BACE-1, an enzyme involved in the production of amyloid-beta peptides, which play a key role in the development of Alzheimer’s disease .
Result of Action
Similar compounds have been reported to have antitumor activities . For instance, one study found that a similar compound significantly inhibited the growth of PC3 cells, increased cellular ROS content, suppressed EGFR expression, and induced apoptosis .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-phenylethanone are largely determined by its interactions with various biomolecules. For instance, triazolopyrimidines have been found to inhibit protein kinases, essential enzymes for controlling cell growth, differentiation, migration, and metabolism . This suggests that this compound may interact with these enzymes, potentially influencing their activity.
Cellular Effects
The effects of this compound on cells are likely to be multifaceted, given its potential interactions with various biomolecules. It may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For instance, its potential inhibition of protein kinases could disrupt cell signaling pathways, leading to changes in cell growth and differentiation .
Molecular Mechanism
The molecular mechanism of action of this compound likely involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. As a potential protein kinase inhibitor , it may bind to these enzymes, altering their activity and subsequently influencing cellular processes.
Properties
IUPAC Name |
2-[3-[(2-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-1-phenylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FN5OS/c20-15-9-5-4-8-14(15)10-25-18-17(23-24-25)19(22-12-21-18)27-11-16(26)13-6-2-1-3-7-13/h1-9,12H,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSQTVEYMJGWBCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CSC2=NC=NC3=C2N=NN3CC4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.